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Compound of Interest

Compound Name: 2,3-Difluorobenzyl alcohol

Cat. No.: B1203962

In the landscape of modern medicinal chemistry and materials science, the selective
incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating
molecular properties. The unique electronegativity, small size, and metabolic stability of fluorine
can profoundly influence a compound's lipophilicity, binding affinity, and pharmacokinetic
profile. 2,3-Difluorobenzyl alcohol (CAS No. 75853-18-8) emerges as a pivotal building block
in this context.[1][2] Its specific ortho-meta difluorination pattern offers a distinct electronic and
steric profile, making it a valuable intermediate for creating sophisticated molecular
architectures.

This guide serves as a comprehensive technical resource for researchers, providing in-depth,
field-proven insights into the synthesis, properties, applications, and handling of this versatile
reagent. The information presented herein is synthesized from established protocols and safety
data to ensure reliability and practical utility in a laboratory setting.

Core Compound Properties and Identification

A foundational understanding of a reagent's physical and chemical properties is critical for its
effective use in synthesis and process development. 2,3-Difluorobenzyl alcohol is a clear,
colorless to pale brown liquid under standard conditions.[3] Its key identifiers and properties are
summarized below for quick reference.

Table 1: Physicochemical Properties of 2,3-Difluorobenzyl Alcohol
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Property Value Source(s)

CAS Number 75853-18-8

Molecular Formula C7HeF20 [4]

Molecular Weight 144.12 g/mol

Appearance C.:Ieér colorless to pale brown 3]
liquid

Density 1.282 g/mL at 25 °C

Refractive Index (n20/D) 1.492

Flash Point 94 °C (201.2 °F) - closed cup

pKa (Predicted) 13.61+0.10 [5]

IUPAC Name (2,3-Difluorophenyl)methanol [4]
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Caption: Chemical Structure of 2,3-Difluorobenzyl alcohol.

Synthesis Protocol: A Validated Approach

The most direct and reliable method for the laboratory-scale synthesis of 2,3-Difluorobenzyl
alcohol is the reduction of its corresponding aldehyde, 2,3-difluorobenzaldehyde. This
transformation is efficiently achieved using sodium borohydride (NaBHa4), a mild and selective
reducing agent that is well-suited for converting aldehydes and ketones to alcohols without
affecting more robust functional groups.

The causality behind this choice lies in the nucleophilic nature of the hydride ion (H™) delivered
by NaBHa4. The electron-deficient carbonyl carbon of the aldehyde is readily attacked by the
hydride, leading to the formation of a tetrahedral alkoxide intermediate. A subsequent acidic or
agueous workup protonates this intermediate to yield the final alcohol product. Methanol is an
excellent solvent for this reaction as it readily dissolves both the aldehyde substrate and the
borohydride reagent.

Experimental Protocol: Reduction of 2,3-
Difluorobenzaldehyde

This protocol is based on established chemical principles for aldehyde reduction.[3]

Materials:

2,3-Difluorobenzaldehyde

Sodium borohydride (NaBHa4)

Methanol (anhydrous)

Deionized water
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Diethyl ether or Ethyl acetate (for extraction)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-
difluorobenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates
to 0 °C. This is crucial to control the exothermic nature of the hydride addition and prevent
potential side reactions.

Reagent Addition: Slowly add sodium borohydride (1.0 - 1.2 eq) to the cooled solution in
small portions over 20-30 minutes. Maintain the temperature below 10 °C during the
addition.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature. Monitor the reaction progress by Thin Layer
Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully
guench the excess NaBHa4 by the slow, dropwise addition of deionized water.

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the
agueous layer three times with a suitable organic solvent like diethyl ether or ethyl acetate.

Washing & Drying: Combine the organic extracts and wash them once with deionized water,
followed by one wash with brine to remove residual water. Dry the organic layer over
anhydrous MgSOa or Na2SOa.
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« |solation: Filter off the drying agent and concentrate the filtrate under reduced pressure using
a rotary evaporator to yield the crude 2,3-Difluorobenzyl alcohol. The product can be
further purified by flash column chromatography if necessary.
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Caption: Experimental workflow for the synthesis of 2,3-Difluorobenzyl alcohol.

Application in Drug Development: A Gateway to
Bioactive Molecules

While 2,3-Difluorobenzyl alcohol is a stable compound, its primary value in drug discovery
lies in its role as a direct precursor to more reactive intermediates, most notably 2,3-
Difluorobenzyl bromide. This transformation is typically achieved via reaction with reagents like
phosphorus tribromide (PBrs3) or hydrobromic acid (HBr).

The resulting benzylic bromide is a highly effective electrophile. The bromine atom serves as
an excellent leaving group, facilitating nucleophilic substitution reactions (Sn2). This allows for
the facile attachment of the 2,3-difluorobenzyl moiety to a wide range of nucleophilic
substrates, such as amines, phenols, thiols, and carbanions, which are common functionalities
in drug scaffolds.

This strategic introduction of the difluorobenzyl group is used to:

» Enhance Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism,
increasing the half-life of a drug candidate.[1]

» Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve
membrane permeability and oral bioavailability.[2]
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« Improve Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the
electronics of the aromatic ring, potentially leading to more favorable interactions with protein
targets.

The 2,3-difluorobenzyl group is a key structural element in the development of various
therapeutic agents, including kinase inhibitors and chemokine antagonists.[2]

2,3-Difluorobenzyl

Alcohol

Reaction with
PBrs or HBr

2,3-Difluorobenzyl
Bromide

Sn2 Reaction [Sn2 Reaction Sn2 Reaction

Drug Scaffolds

Amine (R-NH2) Phenol (R-OH)

Forms C-N, C-0O, C-S bonds |Forms C-N, C-O, C-S bonds /Forms C-N, C-O, C-S bonds

Bioactive Drug Intermediates

(e.g., Kinase Inhibitors)

Click to download full resolution via product page

Caption: Role of 2,3-Difluorobenzyl alcohol as a precursor in drug discovery.

Safety, Handling, and Spectroscopic
Characterization
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Safety and Hazard Management

As a Senior Application Scientist, ensuring a culture of safety is paramount. 2,3-Difluorobenzyl
alcohol is classified as an irritant and can cause serious eye damage.[4] Adherence to strict
safety protocols is mandatory.

o GHS Classification: Signal Word: Warning/Danger. Hazard Pictograms: GHS05 (Corrosion),
GHSO7 (Irritant).[4]

e Hazard Statements:
o H315: Causes skin irritation.
o H318/H319: Causes serious eye damage/irritation.
o H335: May cause respiratory irritation.
e Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Handling Protocol:
» Always handle this chemical within a certified chemical fume hood.

o Personal Protective Equipment (PPE) is non-negotiable: safety goggles, a lab coat, and
nitrile gloves are required.

o Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials.

Spectroscopic Data for Quality Control
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Confirmation of identity and purity is achieved through standard spectroscopic methods. The
following table provides expected characteristic peaks.

Table 2: Representative Spectroscopic Data for 2,3-Difluorobenzyl Alcohol

Spectroscopy Type Characteristic Features

lllustrative shifts (CDCls): ~7.0-7.4 ppm (m, 3H,
Ar-H), ~4.7 ppm (s, 2H, -CH2-), ~2.0 ppm (br s,
1H, -OH). Aromatic protons will show complex

1H NMR

splitting due to H-F and F-F coupling.

lllustrative shifts (CDCls): ~150-153 ppm (d,

J(C,F)), ~147-150 ppm (d, J(C,F)), ~115-125
13C NMR ppm (Ar-C), ~60-65 ppm (-CH20H). Carbon

signals on the fluorinated ring will appear as

doublets due to C-F coupling.

Strong, broad absorption at ~3200-3600 cm~!
(O-H stretch), ~2850-3000 cm~1 (C-H stretch),

IR Spectroscopy ~1450-1600 cm~! (C=C aromatic stretch), and
strong absorptions in the ~1000-1300 cm™1
region (C-F stretch, C-O stretch).[6][7]

Molecular ion (M*) peak expected at m/z = 144.

Mass Spectrometry (EI) 6]

Note: NMR chemical shifts are illustrative and can vary based on solvent and concentration.
Researchers should rely on their own analytical data for definitive characterization.

Conclusion

2,3-Difluorobenzyl alcohol is more than a simple reagent; it is a strategic tool for molecular
design. Its value is rooted in its specific fluorination pattern and its efficient conversion to key
synthetic intermediates. By understanding its properties, mastering its synthesis, and
appreciating its application pathways, researchers in drug discovery and materials science can
effectively leverage this compound to accelerate innovation and develop novel molecules with
enhanced performance characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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